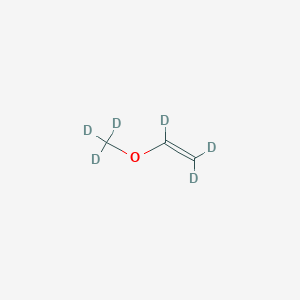
Methyl 12-oxooctadec-9-enoate
Overview
Description
Methyl 12-oxooctadec-9-enoate is an organic compound that belongs to the class of fatty acid esters. It is derived from ricinoleic acid, which is a major component of castor oil. This compound is of interest due to its unique chemical structure, which includes a keto group and a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-oxooctadec-9-enoate can be synthesized through the oxidation of methyl ricinoleate. One common method involves the use of peroxy acids, such as monoperoxyphthalic acid or meta-chloroperoxybenzoic acid, which epoxidize the double bond of methyl ricinoleate, followed by rearrangement to form the keto group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of hydrogen peroxide and boron trifluoride etherate as reagents. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-oxooctadec-9-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides or hydroperoxides.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Isomerization: The compound can isomerize to form different geometric isomers under specific conditions.
Common Reagents and Conditions
Oxidation: Peroxy acids such as monoperoxyphthalic acid or meta-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Isomerization: Hydrogen peroxide and boron trifluoride etherate.
Major Products Formed
Epoxides: Formed through oxidation of the double bond.
Alcohols: Formed through reduction of the keto group.
Isomers: Different geometric isomers formed through isomerization.
Scientific Research Applications
Methyl 12-oxooctadec-9-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antiviral and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 12-oxooctadec-9-enoate involves its interaction with various molecular targets and pathways. The keto group and double bond in its structure allow it to participate in a range of chemical reactions, making it a versatile intermediate. The compound can undergo oxidation, reduction, and isomerization, which can lead to the formation of various biologically active derivatives .
Comparison with Similar Compounds
Similar Compounds
Methyl ricinoleate: The precursor to methyl 12-oxooctadec-9-enoate, which lacks the keto group.
Methyl 12-hydroxyoctadec-9-enoate: A similar compound with a hydroxyl group instead of a keto group.
Methyl 12-oxo-9,10-epoxyoctadecanoate: An epoxide derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a keto group and a double bond in its structure. This combination allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research .
Properties
IUPAC Name |
methyl 12-oxooctadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHDXIHMQRKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274896 | |
| Record name | methyl 12-oxooctadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-65-2 | |
| Record name | methyl 12-oxooctadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















